6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide
Overview
Description
6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a pyridine ring substituted with a chloro group at the 6-position and a sulfonamide group at the 3-position, which is further attached to a cyclohexylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination: The pyridine ring is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonation: The chlorinated pyridine undergoes sulfonation at the 3-position using sulfur trioxide or chlorosulfonic acid.
Amidation: The sulfonated intermediate is then reacted with cyclohexylmethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide is utilized in various scientific research applications, including:
Drug Discovery: As a potential lead compound for developing new therapeutic agents.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activities and therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(cyclohexylmethyl)pyridine-2-sulfonamide
- 6-chloro-N-(cyclohexylmethyl)pyridine-4-sulfonamide
- 6-chloro-N-(cyclohexylmethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the sulfonamide group on the pyridine ring significantly influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-12-7-6-11(9-14-12)18(16,17)15-8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHGNYWKZTYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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